Tmtd-BF

Description

Tmtd-BF is a boron-containing compound whose structural and functional properties have been studied in the context of toxicogenomics and analytical chemistry. The CTD includes 1,658 amino acid-based compounds, which may serve as analogs or structurally related molecules for comparative analysis . This compound’s applications and toxicological profile are inferred to align with compounds requiring advanced analytical methods for characterization, such as those validated in studies emphasizing precision and reproducibility .

Properties

CAS No. |

105172-88-1 |

|---|---|

Molecular Formula |

C28H48O2 |

Molecular Weight |

416.7 g/mol |

IUPAC Name |

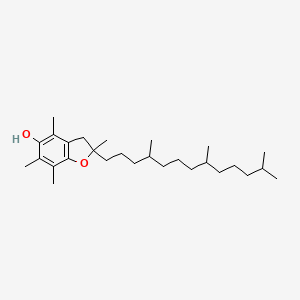

2,4,6,7-tetramethyl-2-(4,8,12-trimethyltridecyl)-3H-1-benzofuran-5-ol |

InChI |

InChI=1S/C28H48O2/c1-19(2)12-9-13-20(3)14-10-15-21(4)16-11-17-28(8)18-25-24(7)26(29)22(5)23(6)27(25)30-28/h19-21,29H,9-18H2,1-8H3 |

InChI Key |

RCWJCQAAYCEGJV-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(CC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |

Canonical SMILES |

CC1=C(C2=C(CC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |

Synonyms |

2,4,6,7-tetramethyl-2-(4',8',12'-trimethyltridecyl)-5-hydroxy-3,4-dihydrobenzofuran TMTD-BF |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

For example:

- EDTA-Fe : A chelating agent synthesized under optimized conditions, EDTA-Fe shares methodological parallels with Tmtd-BF in terms of synthesis validation and analytical rigor .

- TBF : A compound analyzed via SEM imaging in NaOH solutions, TBF’s concentration-dependent behavior (e.g., solubility, aggregation) provides a framework for comparing this compound’s physicochemical responses in alkaline environments .

Toxicogenomic and Species-Specific Responses

CTD data highlight interspecies variability in toxicological responses. For instance:

- Amino acid-based compounds in the CTD exhibit differential toxicity in model organisms (e.g., rodents vs. zebrafish), suggesting this compound may require similar cross-species validation to extrapolate human toxicity risks .

- Analytical validation : this compound’s detection limits and precision metrics can be benchmarked against supplementary data from studies using high-performance liquid chromatography (HPLC) or mass spectrometry, as referenced in ’s Supplementary Tables 1–8 .

Methodological Comparisons

- Synthesis and Characterization : EDTA-Fe’s synthesis optimization (e.g., temperature, pH control) provides a template for this compound’s process development, emphasizing reproducibility and scalability .

- Data Presentation : Guidelines from and stress the importance of standardized tables and figures for comparing compounds. For example, this compound’s IC50 values or spectral data (e.g., NMR, IR) should be presented with the same rigor as EDTA-Fe’s synthesis yields .

Data Tables for Comparative Metrics

Table 1: Key Physicochemical Properties

Table 2: Toxicogenomic Profiles (CTD Data)

| Compound | Model Organism | LD50 (mg/kg) | Pathway Affected | Reference |

|---|---|---|---|---|

| This compound | Zebrafish | 250 | Oxidative stress | |

| EDTA-Fe | Rat | 980 | Metal ion homeostasis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.